2-Methoxy-6-nitronaphthalene
Overview
Description
2-Methoxy-6-nitronaphthalene is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) at the 2-position and a nitro group (-NO2) at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-nitronaphthalene can be synthesized through the nitration of 2-methoxynaphthaleneThe reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is oxidized to a carbonyl group (-C=O) using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-Methoxy-6-aminonaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: 2-Methoxy-6-naphthoquinone.
Scientific Research Applications
2-Methoxy-6-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-methoxy-6-nitronaphthalene and its derivatives involves interactions with various molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects such as antimicrobial or anticancer activity. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
2-Methoxy-1-nitronaphthalene: Similar structure but with the nitro group at the 1-position.
2,3-Dimethoxy-5-nitronaphthalene: Contains an additional methoxy group at the 3-position.
2-Methoxy-6-aminonaphthalene: The nitro group is reduced to an amino group.
Uniqueness: The presence of both methoxy and nitro groups in specific positions allows for targeted modifications and functionalization, making it a valuable intermediate in organic synthesis and materials science .
Biological Activity
2-Methoxy-6-nitronaphthalene is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
This compound is characterized by its nitro and methoxy functional groups, which play a significant role in its biological interactions. The nitro group can undergo bioreduction to form reactive intermediates, while the methoxy group may influence the compound's solubility and reactivity with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The nitro group can be reduced to form reactive species that may bind to proteins and nucleic acids, potentially leading to cytotoxic effects. Additionally, the aldehyde derivative formed during metabolic processes can react with nucleophiles in biomolecules, further contributing to its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study evaluating various nitroaromatic compounds found that derivatives similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
In terms of anticancer activity, studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study assessed its effects on human breast cancer cells (MCF-7) and found that treatment led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, suggesting a mechanism involving oxidative stress and programmed cell death .
Case Studies
- Antitumor Activity : In a controlled study, mice treated with this compound showed a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition .
- Cytotoxicity Assessment : A cytotoxicity assay conducted on various human cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 15 µM to 30 µM, indicating moderate cytotoxic activity against these cells .
Summary of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Antimicrobial | Significant inhibition of bacterial growth | Disruption of cell membranes |
Anticancer | Induction of apoptosis in cancer cells | ROS generation; caspase activation |
Cytotoxicity | Moderate cytotoxic effects on cancer cells | Interaction with nucleophilic sites in DNA |
Properties
IUPAC Name |
2-methoxy-6-nitronaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWQNJHOROWIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309589 | |
Record name | 2-Methoxy-6-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4900-67-8 | |
Record name | 2-Methoxy-6-nitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4900-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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